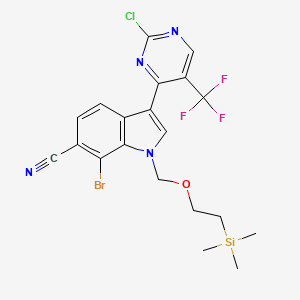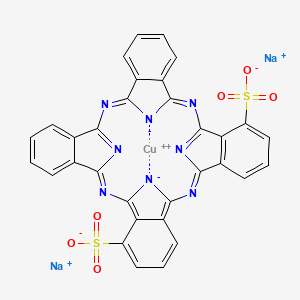
Heliogen blue sbl
Overview
Description
Heliogen blue sbl is a synthetic dye widely used in various industries, including medical, environmental, and industrial research. It is a copper phthalocyanine-based blue pigment known for its excellent overall properties, including high chroma, high color strength, and resistance to flocculation. This compound is suitable for both solvent- and water-borne systems and is highly valued for its outstanding fastness and weatherability properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heliogen blue sbl is synthesized through the phthalocyanine route, which involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction is typically carried out under high-temperature conditions, often exceeding 200°C, and requires a solvent such as nitrobenzene or trichlorobenzene. The resulting copper phthalocyanine is then subjected to various modifications to achieve the desired alpha or beta crystalline forms .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the phthalocyanine synthesis is conducted under controlled conditions. The crude product is then purified through processes such as solvent extraction, filtration, and drying. The final product is often milled to achieve the desired particle size and surface area, ensuring optimal performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Heliogen blue sbl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the electronic structure of the copper phthalocyanine core, affecting its chromatic properties.
Substitution: Various substituents can be introduced into the phthalocyanine ring, modifying its solubility and compatibility with different media.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalocyanines, which exhibit different solubility, color, and stability properties. These modified compounds are used in specialized applications where specific performance characteristics are required .
Scientific Research Applications
Heliogen blue sbl has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in the study of organic and inorganic reactions.
Biology: Employed in staining techniques for microscopy and cellular imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Mechanism of Action
The mechanism of action of Heliogen blue sbl involves its interaction with light and other electromagnetic radiation. The copper phthalocyanine core absorbs light in the visible spectrum, leading to electronic transitions that give the compound its characteristic blue color. The molecular targets include various cellular structures and materials, where the dye binds and exerts its effects through photophysical and photochemical processes .
Comparison with Similar Compounds
Heliogen blue sbl is compared with other copper phthalocyanine-based pigments, such as:
Heliogen blue L 6905 F: Known for its high chroma and color strength, suitable for automotive and industrial paint systems.
Heliogen blue L 7085: A beta-modified pigment with good chroma and high color strength, used in decorative and industrial applications.
Heliogen blue L 6975 F: An alpha-modified pigment with excellent weather and light fastness, suitable for paints and coatings.
This compound stands out due to its unique combination of high chroma, color strength, and resistance to flocculation, making it a versatile pigment for various applications.
Properties
IUPAC Name |
copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14CuN8Na2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330-38-7 | |
| Record name | CI 74180 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


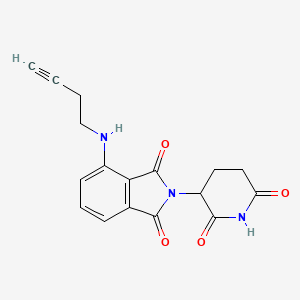
![2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8192796.png)
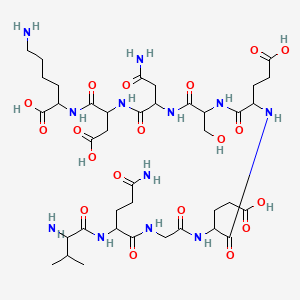
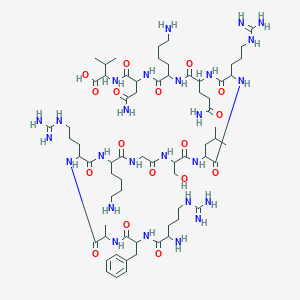
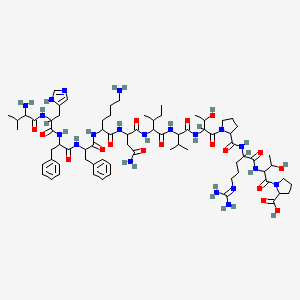
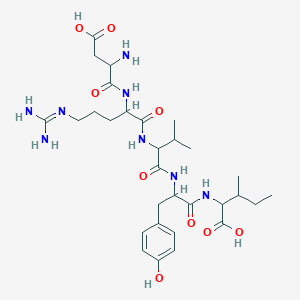
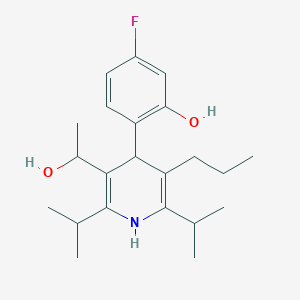
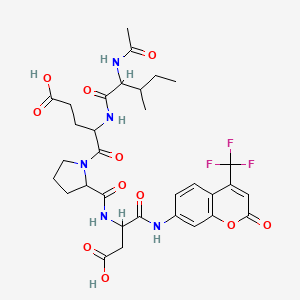
![N-[(1S,3S)-1-[(ETHOXYMETHOXY)METHYL]-4-(HYDROXYAMINO)-3-METHYL-4-OXOBUTYL]-4-PHENOXYBENZAMIDE](/img/structure/B8192829.png)
![16-[(2,4-dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one](/img/structure/B8192849.png)
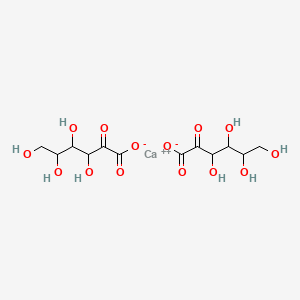
![disodium;(3E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8192877.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)
